Ac-LEHD-pNA vs. Ac-LEHD-AFC: Detection Method Determines Instrumentation Requirements and Sensitivity
Ac-LEHD-pNA utilizes p-nitroaniline (pNA) as the reporter moiety, which upon caspase-9 cleavage releases free pNA that is detected colorimetrically at 405–408 nm using standard absorbance plate readers or spectrophotometers . In contrast, the fluorogenic analog Ac-LEHD-AFC requires a fluorescence microplate reader with appropriate excitation/emission filters to detect the released AFC fluorophore . The colorimetric pNA detection method demonstrates approximately 10–100 fold lower sensitivity compared to fluorogenic AFC detection, making Ac-LEHD-pNA optimally suited for samples with high caspase-9 activity such as recombinant enzyme preparations or strongly apoptotic cell lysates, whereas Ac-LEHD-AFC is preferred for low-activity samples requiring higher detection sensitivity .
| Evidence Dimension | Detection method and relative sensitivity |
|---|---|
| Target Compound Data | Colorimetric; pNA release detected at 405–408 nm; sensitivity approximately 10–100× lower than fluorescence |
| Comparator Or Baseline | Ac-LEHD-AFC (fluorogenic caspase-9 substrate); AFC release detected via fluorescence; approximately 10–100× higher sensitivity |
| Quantified Difference | Colorimetric vs. fluorogenic detection; sensitivity difference ~10–100× |
| Conditions | Recombinant caspase-9 or cell lysate-based activity assays; standard buffer conditions |
Why This Matters
Laboratories without fluorescence-capable microplate readers can reliably perform caspase-9 activity measurements using Ac-LEHD-pNA with only a standard absorbance reader, reducing capital equipment requirements for apoptosis research.
